N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at the 2-position with a sulfanyl acetamide group. The N-butyl chain on the acetamide moiety and the 3,5-dimethylphenyl group on the pyrimidine ring contribute to its molecular interactions and physicochemical properties.
Properties
IUPAC Name |
N-butyl-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-4-5-7-21-17(24)12-27-20-22-16-6-8-26-18(16)19(25)23(20)15-10-13(2)9-14(3)11-15/h6,8-11H,4-5,7,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGKIHKCPJGNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The next step involves the introduction of the 3,5-dimethylphenyl group. This can be accomplished via a Friedel-Crafts acylation reaction, where the thienopyrimidine core is reacted with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butyl Acetamide Moiety: Finally, the butyl acetamide moiety is introduced through a nucleophilic substitution reaction. The intermediate compound is reacted with butylamine and acetic anhydride under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where the butyl group can be replaced with other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, although more research is needed to confirm these activities and understand the underlying mechanisms.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Detailed studies are required to elucidate the exact molecular pathways and targets involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
- Core Heterocycles: The thieno[3,2-d]pyrimidin-4-one core (target) differs from thieno[2,3-d] () and benzofuro[3,2-d] () analogs in electronic properties and planarity, influencing target binding .
- 3,5-Dimethylphenyl (target) increases steric bulk and electron-donating effects vs. 3,5-dimethoxyphenyl (Compound 19), which may alter kinase selectivity .
- Molecular Weight : The target (463.61 g/mol) is heavier than 4j (~500 g/mol) but comparable to CAS 1040632-67-4, suggesting similar bioavailability challenges .
Q & A
Q. What are the key synthetic routes for synthesizing N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Core Formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives with α-ketoesters under acidic conditions .
Functionalization : Introduce the 3,5-dimethylphenyl group at position 3 through nucleophilic substitution or Suzuki-Miyaura coupling .
Sulfanyl-Acetamide Attachment : React the core with N-butyl-2-mercaptoacetamide using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
Optimization : Yield and purity are maximized by controlling temperature, solvent choice (e.g., ethanol for solubility), and catalyst selection (e.g., Pd for cross-coupling). Reaction progress is monitored via TLC or HPLC .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Structural confirmation employs:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., acetamide NH at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₂₃H₂₅N₃O₂S₂) .
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the thienopyrimidine core and sulfanyl linker .
Q. What in vitro assays are used for initial biological screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with cisplatin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, measuring activity via substrate turnover rates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the potency of this compound?
- Methodological Answer : SAR strategies include:
- Substituent Variation : Replace 3,5-dimethylphenyl with electron-withdrawing groups (e.g., 3,5-difluorophenyl) to enhance target binding .
- Linker Optimization : Modify the sulfanyl-acetamide chain length (e.g., ethyl to propyl) to balance lipophilicity and solubility .
- Core Analogues : Test benzofuropyrimidine or chromeno-pyrimidine cores to evaluate scaffold flexibility .
Example : A derivative with 4-chlorophenyl at position 3 showed 5× higher kinase inhibition than the parent compound .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ in cancer assays) are addressed by:
- Standardized Protocols : Use identical cell lines (ATCC-verified), culture conditions, and assay durations .
- Target Validation : CRISPR/Cas9 knockout of putative targets (e.g., EGFR) to confirm mechanism-specific activity .
- Metabolic Stability Testing : Incubate compounds with liver microsomes to identify metabolite interference .
Q. How are computational methods integrated into the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., ATP-binding pockets) and prioritize derivatives with higher docking scores .
- ADMET Prediction : SwissADME or pkCSM to optimize logP (aim for 2–3), reduce CYP450 inhibition, and enhance oral bioavailability .
- MD Simulations : GROMACS for 100-ns simulations to assess ligand-protein complex stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
